molecular formula C20H18N4O2 B12217435 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-yl benzoate

1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-yl benzoate

Cat. No.: B12217435
M. Wt: 346.4 g/mol
InChI Key: KMBTVQGXZDEYBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-yl benzoate is a complex organic compound that features a benzimidazole ring, a pyrazole ring, and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-yl benzoate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-yl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of alkylated or acylated benzimidazole and pyrazole derivatives.

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-yl benzoate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl benzoate
  • 1-(1H-benzimidazol-2-yl)-3-ethyl-1H-pyrazol-5-yl benzoate
  • 1-(1H-benzimidazol-2-yl)-3-butyl-1H-pyrazol-5-yl benzoate

Uniqueness

1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-yl benzoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group at the pyrazole ring can affect the compound’s lipophilicity and ability to interact with biological membranes.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

[2-(1H-benzimidazol-2-yl)-5-propylpyrazol-3-yl] benzoate

InChI

InChI=1S/C20H18N4O2/c1-2-8-15-13-18(26-19(25)14-9-4-3-5-10-14)24(23-15)20-21-16-11-6-7-12-17(16)22-20/h3-7,9-13H,2,8H2,1H3,(H,21,22)

InChI Key

KMBTVQGXZDEYBR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=C1)OC(=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.